2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride
Description
2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C4H5N3O2S·HCl It is a derivative of thiadiazine, a class of compounds known for their diverse biological activities
Properties
IUPAC Name |
2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S.ClH/c5-4-7-6-2(1-10-4)3(8)9;/h1H2,(H2,5,7)(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGHTJPIWPZANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C(S1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588703 | |
| Record name | 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171535-57-1 | |
| Record name | 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the thiadiazine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiadiazine ring undergoes oxidation to form sulfoxides or sulfones.
| Reagent/Conditions | Major Product(s) | Yield/Notes |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | Sulfoxide derivatives | Moderate yield (~50–70%) |
| m-Chloroperbenzoic acid (m-CPBA) | Sulfone derivatives | High selectivity |
Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur atom, forming first a sulfoxide intermediate and further oxidizing to sulfones under stronger conditions .
Reduction Reactions
The thiadiazine ring and substituents can be reduced under controlled conditions.
Key Observation :
Reduction of the thiadiazine ring may lead to fragmentation or reductive ring contraction, forming thiazole derivatives .
Substitution Reactions
The amino and carboxylic acid groups participate in nucleophilic and electrophilic substitutions.
Mechanistic Pathway :
- N-Acylation involves nucleophilic attack of the amine group on electrophilic acylating agents .
- Bromination occurs via radical intermediates under NBS catalysis .
Cyclization and Ring Transformations
The thiadiazine ring undergoes cyclodehydration or ring contraction under specific conditions.
Example Reaction :
Treatment with polyphosphate ester facilitates cyclodehydration of intermediates formed from carboxylic acids and thiosemicarbazides, yielding fused heterocycles (e.g., triazolo-thiadiazines) .
Acid/Base-Mediated Rearrangements
Protonation or deprotonation triggers structural changes.
Notable Example :
Under acidic conditions, the thiadiazine ring contracts to form pyrazole-thiol derivatives, releasing sulfur and carbon dioxide .
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential in drug development, particularly in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties. Research indicates that derivatives of thiadiazine compounds often exhibit significant activity against various diseases, including cancer and infectious diseases.
Case Study: Antitumor Activity
A study focusing on thiadiazine derivatives demonstrated their efficacy as potential antitumor agents. Specifically, compounds derived from 2-amino-6H-1,3,4-thiadiazine showed promising antiproliferative activity against human leukemia cells. The structure-activity relationship (SAR) studies highlighted the importance of specific substituents in enhancing the compound's effectiveness against cancer cells .
Antimicrobial Activity
The antimicrobial properties of 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride have been extensively studied. It has been shown to possess significant antibacterial and antifungal activities.
Antibacterial Efficacy
Research indicates that various derivatives of this compound exhibit strong inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 20 to 28 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the thiadiazine structure can lead to enhanced antibacterial properties .
Antifungal Activity
In addition to its antibacterial effects, the compound has demonstrated antifungal activity against species like Candida albicans and Aspergillus niger. The presence of halogenated substituents on the phenyl ring significantly increases antifungal potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 2-amino-6H-1,3,4-thiadiazine derivatives. Modifications at various positions on the thiadiazine ring can lead to improved efficacy and selectivity for target diseases.
| Modification | Effect on Activity | Target Pathogen |
|---|---|---|
| Halogenation | Increased antibacterial activity | Staphylococcus aureus, E. coli |
| Oxygenated substituents | Enhanced antifungal activity | Candida albicans, Aspergillus niger |
Mechanism of Action
The mechanism of action of 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiadiazine ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylthio-1,3,4-thiadiazole
- 2-Amino-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
Uniqueness
2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the thiadiazine ring. This dual functionality allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Biological Activity
2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride is a heterocyclic compound known for its diverse biological activities. This compound belongs to the thiadiazine family, which has been extensively studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C₄H₆ClN₃O₂S
- CAS Number : 1171535-57-1
- Molecular Weight : 195.63 g/mol
The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The amino and carboxylic acid groups can form hydrogen bonds with proteins and nucleic acids, influencing their activity. The thiadiazine ring structure is believed to interact with enzymes and receptors, modulating their functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 31.25 μg/mL | 16–18 |
| Streptococcus pyogenes | 31.25 μg/mL | 16–18 |
| Bacillus cereus | Not specified | Moderate |
| Candida albicans | Not specified | Moderate to Good |
In a comparative study, the compound showed greater efficacy than standard drugs like ofloxacin and cefepime against certain bacterial strains .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms:
- Cytotoxicity : It has demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanisms of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
For instance, a study found that derivatives of thiadiazine compounds exhibited IC50 values comparable to established anticancer drugs like doxorubicin .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Bacterial Infections : A study involving this compound showed a marked reduction in bacterial load in infected mice models, indicating its potential as an effective antimicrobial agent .
- Anticancer Efficacy : In vitro studies reported that compounds derived from thiadiazines exhibited potent activity against human cancer cell lines such as Jurkat and HT-29, with some derivatives showing improved activity due to structural modifications .
Structure-Activity Relationship (SAR)
The SAR analysis of thiadiazine derivatives indicates that modifications at specific positions can enhance biological activity. For example:
- Substituents on the thiadiazine ring can significantly influence both antimicrobial and anticancer properties.
- The presence of electron-donating groups has been associated with increased cytotoxicity against cancer cells.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in antiproliferative assays?
- Methodology : Apply nonlinear regression (e.g., GraphPad Prism) to calculate GI₅₀ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across cell lines. Report 95% confidence intervals and p-values (<0.05) for significance .
Notes for Methodological Rigor
- Synthetic Reproducibility : Document reaction conditions (solvent, time, catalyst) precisely, as minor variations can alter salt formation .
- Biological Assays : Include positive controls (e.g., Erlotinib) and validate cell line authenticity via STR profiling .
- Data Transparency : Share raw spectral data and crystallographic CIF files in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
